molecular formula C17H19N5O4 B2805724 6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893975-82-1

6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2805724
CAS RN: 893975-82-1
M. Wt: 357.37
InChI Key: OMXWDQIVZOCVRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at the compound’s chemical reactivity .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s effects on enzymes, receptors, or cellular processes .

Safety and Hazards

This involves looking at the compound’s toxicity and potential hazards. It includes studying the compound’s effects on human health and the environment .

Future Directions

This involves discussing potential future research directions. It could involve suggesting further studies to better understand the compound’s properties or to find new applications for the compound .

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-19-14-13(15(23)20(2)17(19)24)22-8-7-21(16(22)18-14)11-6-5-10(25-3)9-12(11)26-4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXWDQIVZOCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-Dimethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

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